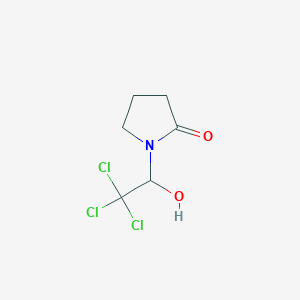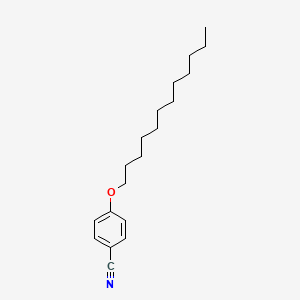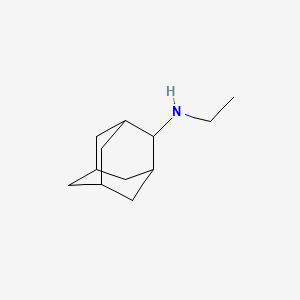
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatrifosfinina-2,2,4,4,6,6-hexamina típicamente involucra la reacción de 1,3,5-triazina-2,4,6-triamina con reactivos sustituidos con fenilo en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente como clorobenceno a temperaturas elevadas alrededor de 294-296 °C .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatrifosfinina-2,2,4,4,6,6-hexamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de aminas.
Sustitución: Puede sufrir reacciones de sustitución, particularmente con halógenos y otros electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el cloro o el bromo. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar la formación del producto deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de triazina sustituidos, que se pueden utilizar en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatrifosfinina-2,2,4,4,6,6-hexamina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatrifosfinina-2,2,4,4,6,6-hexamina involucra su interacción con objetivos moleculares a través de su anillo de triazina y grupos fenilo. Estas interacciones pueden conducir a la formación de complejos estables con metales y otras moléculas, influyendo en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
1,3,5-Triazina-2,4,6-triamina, N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-: Este compuesto es estructuralmente similar y comparte muchas propiedades químicas.
N~2~-Ciclopropil-1,3,5-triazina-2,4,6-triamina: Otro derivado de triazina con diferentes sustituyentes, lo que lleva a un comportamiento químico variado.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5-triazina-2,4,6-triamina: Un compuesto estrechamente relacionado con aplicaciones similares.
Singularidad
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexafenil-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatrifosfinina-2,2,4,4,6,6-hexamina es única debido a su patrón de sustitución específico y la estabilidad conferida por los grupos hexafenilo. Esto lo hace particularmente valioso en aplicaciones que requieren alta estabilidad y reactividad específica .
Propiedades
Número CAS |
13264-13-6 |
|---|---|
Fórmula molecular |
C36H36N9P3 |
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
2-N,2-N',4-N,4-N',6-N,6-N'-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C36H36N9P3/c1-7-19-31(20-8-1)37-46(38-32-21-9-2-10-22-32)43-47(39-33-23-11-3-12-24-33,40-34-25-13-4-14-26-34)45-48(44-46,41-35-27-15-5-16-28-35)42-36-29-17-6-18-30-36/h1-30,37-42H |
Clave InChI |
CQVVUNMSNVSTQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP2(=NP(=NP(=N2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
